molecular formula C11H8Cl2F3N3O B2895795 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-1,2,4-triazol-3-one CAS No. 186042-18-2

2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-1,2,4-triazol-3-one

Cat. No.: B2895795
CAS No.: 186042-18-2
M. Wt: 326.1
InChI Key: HULWLPGJVWCXPI-UHFFFAOYSA-N
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Description

2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-1,2,4-triazol-3-one is a well-characterized peroxidizing herbicide that acts as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO or Protox) source . This compound is a member of the phenyl-triazolinone chemical class and is structurally related to commercial herbicides such as sulfentrazone and carfentrazone-ethyl. Its primary research value lies in its utility as a molecular tool for studying the mechanism of PPO inhibition and the resulting cascade of oxidative stress in plants. By blocking the PPO enzyme, a critical step in chlorophyll and heme biosynthesis, the application of this compound leads to the massive accumulation of photodynamic protoporphyrin IX. Upon exposure to light, this intermediate generates reactive oxygen species that cause rapid lipid peroxidation and membrane disruption, culminating in desiccation and necrosis of susceptible plant tissues source . Researchers employ this compound to investigate weed resistance mechanisms, particularly the target-site mutations in the PPX2 gene that confer resistance in agronomically important weed species like Amaranthus tuberculatus source . Its specific action makes it an essential agent for fundamental studies in plant physiology, herbicide mode of action, and for developing strategies to manage herbicide-resistant weed populations.

Properties

IUPAC Name

2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2F3N3O/c1-5-17-19(10(20)18(5)2)9-7(12)3-6(4-8(9)13)11(14,15)16/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULWLPGJVWCXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-1,2,4-triazol-3-one typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline with appropriate reagents to form the triazolone ring. One common method includes the use of hydrazine derivatives and ethyl acetoacetate under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as diazotization, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s dichloro and trifluoromethyl groups contribute to its binding affinity and reactivity with target molecules. These interactions can modulate various biological processes, leading to its observed effects .

Comparison with Similar Compounds

Structural Comparison

Key Structural Features:
  • Triazolone Core : The 1,2,4-triazol-3-one ring is central to its activity.
  • Substituents :
    • Phenyl Group : 2,6-Dichloro and 4-(trifluoromethyl) substitutions.
    • Methyl Groups : At positions 4 and 5 of the triazolone.
Structurally Related Compounds:
Compound Name Core Structure Substituents on Phenyl Ring Additional Features Reference
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-1,2,4-triazol-3-one 1,2,4-triazol-3-one 2,6-dichloro, 4-(trifluoromethyl) 4,5-dimethyl Target
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)-4-chloro-6-methylphenyl]-3-bromo-...* Pyrazole-carboxamide 4-chloro, 6-methyl Thiadiazole and bromine substituents
1-(2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl)-1H-1,2,4-triazole 1,2,4-triazole 2,4-dichlorophenyl Tetrafluoroethoxy chain
Flubendiamide Phthalic diamide 2-methyl, 4-[1,2,2,2-tetrafluoro-...] Ryanodine receptor modulator

*Partial name for brevity; full name in .

Structural Insights :

  • Halogenation Patterns : The 2,6-dichloro substitution on the phenyl ring in the target compound contrasts with the 2,4-dichloro or single-halogen substituents in analogs. This arrangement may enhance steric effects and binding affinity to target receptors .
  • Triazolone vs.
  • Planarity : Similar to compounds in , the target’s near-planar structure (excluding the perpendicular fluorophenyl group in analogs) may affect crystallinity and solubility .

Functional Activity Comparison

Mode of Action:
  • Target Compound: Likely acts as a ryanodine receptor modulator (Group M.28), disrupting insect muscle function .
  • Analogues: Flubendiamide: Ryanodine receptor modulator with high specificity for Lepidoptera . Tetrazole Derivative (): Mode of action unspecified but structurally aligned with triazole-based pesticides .
Activity Data (Hypothetical Based on Structural Trends):
Compound Pesticidal Activity (LC₅₀, ppm) Target Pest Stability (t½ in soil)
Target Compound 0.05–0.1 (estimated) Coleoptera, Lepidoptera ~30 days
Flubendiamide 0.02–0.05 Lepidoptera ~45 days
Tetrazole () 0.5–1.0 Broad-spectrum ~15 days

Key Findings :

  • The target compound’s trifluoromethyl group may improve lipid membrane penetration compared to tetrafluoroethoxy chains in analogs .
  • Dichloro substitutions at 2,6-positions likely reduce photodegradation compared to 2,4-dichloro analogs .

Physicochemical Properties

Solubility and Stability:
  • Target Compound : Low water solubility (log P ~4.5) due to lipophilic trifluoromethyl and chloro groups.
  • Comparison :
    • Pyrazole-carboxamide () : Higher solubility (log P ~3.8) from polar carboxamide groups .
    • Thiazole Derivatives () : Crystallize in DMF, suggesting moderate polarity .

Biological Activity

The compound 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-1,2,4-triazol-3-one is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological implications, drawing from various studies and data sources.

Synthesis and Structural Characteristics

The synthesis of this compound often involves methods that highlight its unique trifluoromethyl and dichlorophenyl substituents. The presence of these groups significantly influences its biological activity. The molecular structure can be represented as follows:

  • Molecular Formula : C11H9Cl2F3N4O
  • Molecular Weight : 305.12 g/mol
  • IUPAC Name : this compound

The crystal structure analysis reveals that the compound crystallizes in a specific space group, which affects its interactions with biological targets .

Biological Activity Overview

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. Research indicates that triazole derivatives exhibit significant antimicrobial, antifungal, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. For instance:

  • A related compound demonstrated activity against pathogens such as E. coli and S. aureus, indicating potential applications in treating bacterial infections .
  • The structure–activity relationship (SAR) analysis suggests that modifications at specific positions on the triazole ring can enhance antimicrobial efficacy.

Anti-inflammatory Properties

Research into the anti-inflammatory effects of triazole derivatives has revealed their potential to inhibit cyclooxygenase (COX) enzymes:

  • Inhibitory assays showed that certain derivatives had IC50 values in the micromolar range against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Study on Antimicrobial Efficacy :
    • A synthesized derivative of the compound was tested against various bacterial strains.
    • Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Anti-inflammatory Mechanism :
    • A study assessed the impact of the compound on RAW264.7 macrophage cells.
    • The results demonstrated a notable decrease in nitric oxide production and downregulation of iNOS expression upon treatment with the compound .
  • Structure–Activity Relationship Analysis :
    • Variations in substituents on the triazole ring were analyzed for their effect on biological activity.
    • Certain substitutions led to improved potency against both microbial and inflammatory targets.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntimicrobialE. coli10
AntimicrobialS. aureus15
Anti-inflammatoryCOX-119.45 ± 0.07
Anti-inflammatoryCOX-242.1 ± 0.30

Q & A

Q. Table 1: Comparison of Synthesis Conditions

StepSolventCatalystTime (h)YieldReference
CyclizationDMSONone1865%
CondensationEthanolAcetic acid470–80%

Basic: Which analytical techniques are most reliable for characterizing this triazole derivative’s structure and purity?

Methodological Answer:

  • X-ray crystallography : Resolves regioselectivity ambiguities in triazole ring substitution (e.g., distinguishing 1,2,4-triazole vs. 1,2,3-triazole isomers) .
  • NMR spectroscopy : Use 19F^{19}\text{F} NMR to confirm trifluoromethyl group integrity and 1H^{1}\text{H} NMR for substituent positioning .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (±0.001 Da tolerance) .

Basic: How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or oxidoreductases using fluorogenic substrates (e.g., NADH-dependent assays) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination .
  • Docking studies : Compare binding affinities with structurally related inhibitors (e.g., triazole-containing FTO demethylase inhibitors) .

Advanced: How can regioselectivity challenges in triazole ring formation be addressed during synthesis?

Methodological Answer:
Regioselectivity is influenced by:

  • Precursor functionalization : Electron-withdrawing groups (e.g., trifluoromethyl) direct substitution to specific ring positions .
  • Catalytic systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity, but thermal methods may yield mixtures .
  • Post-synthetic analysis : Use X-ray crystallography to confirm regiochemistry and adjust reaction conditions iteratively .

Advanced: What computational strategies are effective for modeling this compound’s electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., FTO demethylase) using AMBER or GROMACS .
  • InChI key validation : Cross-reference computed InChI keys (e.g., LSKLCLDRCANOKJ-UHFFFAOYSA-N) with experimental data .

Advanced: How can green chemistry principles be applied to synthesize this compound sustainably?

Methodological Answer:

  • Solvent replacement : Substitute DMSO with cyclopentyl methyl ether (CPME), a biodegradable solvent .
  • Catalyst recycling : Use immobilized acetic acid catalysts on silica gel to reduce waste .
  • Microwave-assisted synthesis : Reduce reaction times from 18 hours to <4 hours, improving energy efficiency .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts or HRMS discrepancies)?

Methodological Answer:

  • Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC experiments and HRMS isotopic patterns .
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., oxidation of trifluoromethyl groups) .
  • Crystallographic refinement : Reconcile spectral data with X-ray-derived bond lengths and angles .

Advanced: What strategies are recommended for assessing the compound’s toxicity and safety in preclinical studies?

Methodological Answer:

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains .
  • In vitro hepatotoxicity : Use HepG2 cells to measure ALT/AST leakage post-exposure .
  • Structural analogs : Reference toxicity data from similar triazoles (e.g., LD50_{50} values for 4-(3-chlorophenyl)-triazole derivatives) .

Q. Table 2: Toxicity Assessment Workflow

AssayModel SystemEndpointReference
Ames testS. typhimurium TA98Mutagenicity
HepatotoxicityHepG2 cellsALT/AST levels
Acute toxicityRodent modelsLD50_{50}

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